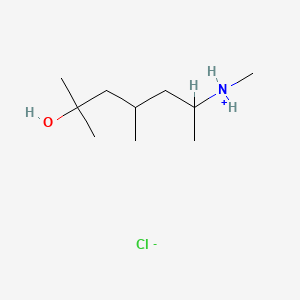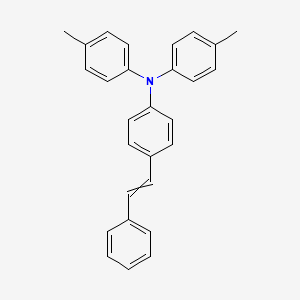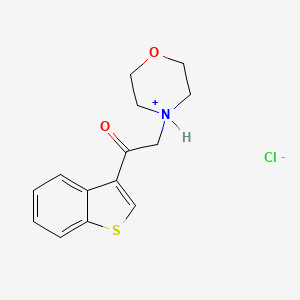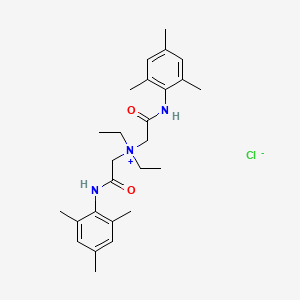
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride is an organic compound belonging to the class of amines. It is characterized by the presence of an ethyl group, a methyl group, and a propyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride typically involves the alkylation of 4-heptanamine. The reaction can be carried out using ethyl iodide and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of amine metabolism and as a model compound for studying enzyme-substrate interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. It can also bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-4-propyl-4-heptanamine
- N-Methyl-4-propyl-4-heptanamine
- 4-Heptanamine
Uniqueness
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
64467-51-2 |
|---|---|
Molekularformel |
C13H30ClN |
Molekulargewicht |
235.84 g/mol |
IUPAC-Name |
ethyl-methyl-(4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C13H29N.ClH/c1-6-10-13(11-7-2,12-8-3)14(5)9-4;/h6-12H2,1-5H3;1H |
InChI-Schlüssel |
JXSGTXAQYFWMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(CCC)[NH+](C)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


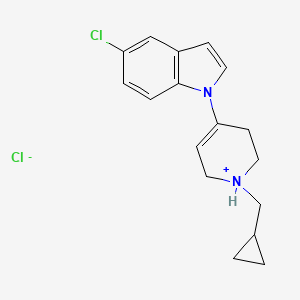
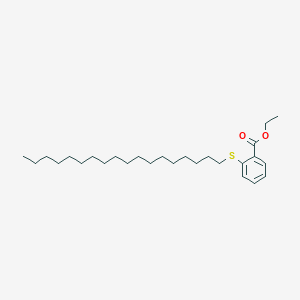
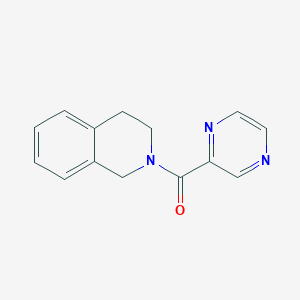
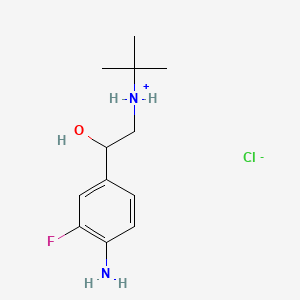
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
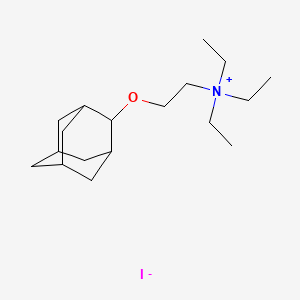
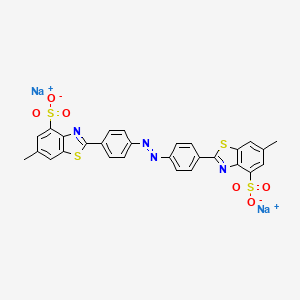
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
